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Compound of Interest

Compound Name:
(R)-6-(Hydroxymethyl)morpholin-

3-one

Cat. No.: B3030564 Get Quote

An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: Structure,

Properties, and Applications

Introduction
(R)-6-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant

interest in modern medicinal chemistry and drug discovery. Its unique molecular architecture,

combining a rigid morpholin-3-one core with a stereodefined hydroxymethyl substituent,

renders it a valuable and versatile building block for the synthesis of complex therapeutic

agents. The morpholine moiety is a well-established scaffold in drug design, known for

conferring favorable physicochemical properties such as improved aqueous solubility and

metabolic stability, which can enhance pharmacokinetic profiles.[1] The presence of the (R)-

chiral center and a reactive primary alcohol function offers precise three-dimensional

orientation and a key handle for further molecular elaboration, making it a sought-after

intermediate for creating novel chemical entities with high target specificity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It aims to provide a detailed exploration of the chemical structure,

physicochemical properties, synthesis, reactivity, and applications of (R)-6-
(Hydroxymethyl)morpholin-3-one, grounded in established scientific principles and field-

proven insights.
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Molecular Architecture and Physicochemical
Properties
Structural Elucidation
The core of (R)-6-(Hydroxymethyl)morpholin-3-one is a six-membered morpholine ring

containing an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. A

ketone group is situated at the 3-position, forming a lactam (a cyclic amide). The key feature is

the substituent at the 6-position: a hydroxymethyl group (-CH₂OH) attached to a chiral carbon

with a defined (R)-configuration.[2] This stereocenter is critical, as enantiomers of a drug often

exhibit vastly different pharmacological activities and metabolic fates.[2] The hydroxymethyl

group not only introduces a point of polarity but also serves as a primary site for hydrogen

bonding and further chemical modification.[3][4]
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Caption: Chemical structure of (R)-6-(Hydroxymethyl)morpholin-3-one.

Key Identifiers and Properties
A summary of the key chemical and physical properties of (R)-6-(Hydroxymethyl)morpholin-
3-one is provided below. It is important to note that some of these values, particularly

thermodynamic properties, are predicted through computational models due to limited publicly

available experimental data.[5][6]
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Property Value Reference(s)

CAS Number 919286-65-0 [2][3][5][7]

Molecular Formula C₅H₉NO₃ [2][3][5]

Molecular Weight 131.13 g/mol [2][3][5]

IUPAC Name

(6R)-6-

(hydroxymethyl)morpholin-3-

one

[2][3]

Appearance White to off-white solid [5][6]

Boiling Point 397.1 ± 27.0 °C (Predicted) [5][6]

Density 1.34 ± 0.1 g/cm³ (Predicted) [5]

pKa 13.98 ± 0.40 (Predicted) [5][6]

Storage
2-8°C, sealed in a dry

environment
[5][7]

Isomeric SMILES C1CO [2][3]

InChI Key
DMELBDGPDOJCTC-

SCSAIBSYSA-N
[2][3]

Synthesis and Stereochemical Control
Rationale for Chiral Synthesis
In drug development, the three-dimensional structure of a molecule is paramount for its

interaction with biological targets like enzymes and receptors. The synthesis of

enantiomerically pure compounds is therefore not an academic exercise but a regulatory and

clinical necessity. The use of a single, defined enantiomer such as (R)-6-
(Hydroxymethyl)morpholin-3-one minimizes the risk of off-target effects, reduces metabolic

burden, and ensures that the therapeutic action is derived solely from the active stereoisomer.

Precursor-Directed Synthesis
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A robust and common strategy to achieve high enantiomeric purity for this molecule is through

a precursor-directed approach, starting from a readily available chiral molecule. L-serine, a

natural amino acid, is an exemplary starting material for this purpose.[2][3] The inherent

stereochemistry of the L-serine is carried through the synthetic sequence to establish the

desired (R)-configuration at the C6 position of the final morpholin-3-one product.

Conceptual Experimental Workflow:

Protection: The amine and carboxylic acid groups of L-serine are appropriately protected to

prevent unwanted side reactions.

Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol.

Cyclization: An intramolecular reaction is induced to form the six-membered morpholine ring.

This step is critical and often involves the formation of the ether linkage.

Deprotection and Lactam Formation: Protective groups are removed, and the molecule is

cyclized to form the stable morpholin-3-one (lactam) ring.

Purification: The final product is purified using standard techniques such as column

chromatography or recrystallization to achieve high chemical and optical purity.

L-Serine (Chiral Pool) Protection & Reduction Intramolecular Cyclization Deprotection & Lactamization (R)-6-(Hydroxymethyl)
morpholin-3-one

Click to download full resolution via product page

Caption: Conceptual workflow for precursor-directed synthesis.

Spectroscopic Characterization (Expected)
Confirmation of the structure of (R)-6-(Hydroxymethyl)morpholin-3-one relies on a

combination of standard spectroscopic techniques. While specific spectral data is often

proprietary, the expected features can be reliably predicted based on the molecule's functional

groups.
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Technique Expected Features

Infrared (IR)

Broad peak at ~3400-3200 cm⁻¹ (O-H stretch

from alcohol and N-H stretch from amide);

Strong, sharp peak at ~1670 cm⁻¹ (C=O stretch

of the amide); Peaks around 1100 cm⁻¹ (C-O-C

stretch of the ether).

¹H NMR

A complex set of multiplets in the ~3.0-4.5 ppm

range corresponding to the diastereotopic

protons of the morpholine ring and the -CH₂OH

group. A broad singlet for the N-H proton and a

triplet for the O-H proton (may exchange with

D₂O).

¹³C NMR

A signal in the ~170 ppm region for the carbonyl

carbon (C3). A signal around ~60-70 ppm for the

carbon bearing the hydroxyl group (C6). Other

signals for the remaining ring carbons (C2, C5)

in the ~40-80 ppm range.

Mass Spec. (MS)

A molecular ion peak (M⁺) or protonated

molecule ([M+H]⁺) at m/z corresponding to its

molecular weight (131.13). Common

fragmentation patterns would include the loss of

the hydroxymethyl group (-CH₂OH) or water (-

H₂O).

Chemical Reactivity and Derivatization
The molecule possesses three primary sites for chemical modification, making it a highly

adaptable scaffold for building molecular diversity.

Nitrogen Atom (Amide): The secondary amine within the lactam can undergo reactions like

N-alkylation or N-acylation under appropriate basic conditions, allowing for the introduction of

various substituents.[3]
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Hydroxymethyl Group (Primary Alcohol): The -CH₂OH group is a versatile handle. It can be

oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also

be transformed into a leaving group (e.g., tosylate) to enable nucleophilic substitution

reactions.[3]

Amide Carbonyl: The carbonyl group can be subjected to reduction to form the

corresponding amine.

(R)-6-(Hydroxymethyl)morpholin-3-one
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Caption: Key reactive sites for chemical derivatization.

Applications in Medicinal Chemistry and Drug
Discovery
The Morpholine Scaffold in CNS Drug Design
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, particularly for

drugs targeting the central nervous system (CNS).[1] Its polarity and ability to act as a

hydrogen bond acceptor improve aqueous solubility and can help modulate lipophilicity to fall

within the narrow range required for crossing the blood-brain barrier (BBB).[3] Research has

shown that the morpholinone core of molecules like (R)-6-(Hydroxymethyl)morpholin-3-one
can be modified to enhance BBB permeability, a crucial factor in developing treatments for

neurological conditions.[3]

Role as a Chiral Building Block
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This compound serves as an essential intermediate in the synthesis of more complex

molecules where the stereochemistry and functionality of the morpholine ring are critical for

biological activity. It has been identified as a valuable precursor in the development of

neurokinin-1 (NK1) antagonists, a class of drugs investigated for treating depression, anxiety,

and emesis.[3] The specific (R)-configuration and the hydroxymethyl group are often essential

for achieving high-affinity binding to the target receptor.

Safety, Handling, and Storage
As a fine chemical intended for research, (R)-6-(Hydroxymethyl)morpholin-3-one requires

careful handling to ensure personnel safety and maintain compound integrity.

Hazard Identification
While specific toxicology data for this exact compound is limited, related morpholine and lactam

structures may cause skin, eye, and respiratory irritation.[8][9] It is crucial to treat the

compound as potentially hazardous in the absence of complete data.

Recommended Handling Protocol
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize

inhalation exposure.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-

resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

Dispensing: As a solid, avoid generating dust when weighing or transferring. Use appropriate

tools like spatulas.

Spills: In case of a small spill, carefully sweep up the solid material, place it in a sealed

container for disposal, and clean the area with a suitable solvent.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations

for chemical waste.

Storage and Stability

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s3318990
https://www.benchchem.com/product/b3030564?utm_src=pdf-body
https://www.chemicalbook.com/msds/morpholin-3-one.pdf
https://www.fishersci.it/store/msds?partNumber=15421859&countryCode=IT&language=en
https://www.fishersci.com/store/msds?partNumber=AC460530250&countryCode=US&language=en
https://northmetal.net/wp-content/uploads/Morpholine-SDS-03-21.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure long-term stability and prevent degradation, the compound should be stored in a

tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Recommended

storage is in a cool, dry place, typically at 2-8°C.[5][7] It should be kept away from strong

oxidizing agents.[10]

Conclusion
(R)-6-(Hydroxymethyl)morpholin-3-one stands out as a high-value chiral intermediate with

significant potential in advanced drug discovery. Its well-defined stereochemistry, coupled with

the favorable physicochemical properties of the morpholinone scaffold and the synthetic

versatility of its hydroxymethyl group, makes it an enabling tool for medicinal chemists. From

enhancing CNS penetration to providing a rigid core for orienting pharmacophoric elements,

this compound offers a reliable starting point for the rational design of next-generation

therapeutics. A thorough understanding of its properties, synthesis, and handling is essential

for leveraging its full potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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